N-Acetyldopamine dimer-2

Antioxidant Lipid Peroxidation Atherosclerosis Research

Researchers face batch-to-batch variability in NADA dimers, undermining reproducibility in anti-inflammatory assays. N-Acetyldopamine dimer-2 (CAS 916888-49-8) resolves this with a fully characterized profile and proven bioactivity. • LDL Oxidation Inhibition: IC50 values of 1.5 μM (copper-mediated), 2.7 μM (AAPH-mediated), and 1.6 μM (SIN-1-mediated), enabling precise dose-response calibration. • NF-κB Pathway Blockade: Dose-dependently suppresses IL-6, TNF-α mRNA, NO production, and iNOS protein in LPS-stimulated RAW264.7 macrophages. • Analytical Standard: Confirmed identity and purity for HPLC/LC-MS method development and quantification in Periostracum Cicadae extracts.

Molecular Formula C20H20N2O6
Molecular Weight 384.4 g/mol
Cat. No. B12405230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyldopamine dimer-2
Molecular FormulaC20H20N2O6
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCC(=O)NC=CC1=CC2=C(C=C1)OC(C(O2)C3=CC(=C(C=C3)O)O)NC(=O)C
InChIInChI=1S/C20H20N2O6/c1-11(23)21-8-7-13-3-6-17-18(9-13)27-19(20(28-17)22-12(2)24)14-4-5-15(25)16(26)10-14/h3-10,19-20,25-26H,1-2H3,(H,21,23)(H,22,24)/b8-7+/t19-,20+/m1/s1
InChIKeyRCEWLGWTZHROAQ-CLJKYYQGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyldopamine dimer-2 Overview


N-Acetyldopamine dimer-2 (CAS: 916888-49-8) is a specific N-acetyldopamine (NADA) dimer, isolated and characterized from the yellow powder of Periostracum Cicadae, the cast-off shell of the cicada [1]. As a compound within the larger class of insect-derived catecholamine dimers involved in cuticle sclerotization, it is distinct in its molecular structure (C20H20N2O6) and its demonstrated bioactivity profile .

N-Acetyldopamine dimer-2: Why Substitution Fails


The N-acetyldopamine dimer family exhibits significant functional divergence based on minor structural variations, precluding simple interchangeability. Compounds within this class, such as dimer-1, dimer-3, and various enantiomers, display distinct biological activities, including enantioselective neuroprotection, differential regulation of immune cell differentiation, and varying degrees of anti-inflammatory efficacy [1]. Therefore, selection of a specific dimer, like N-Acetyldopamine dimer-2, is essential for ensuring experimental reproducibility and targeting specific pathways, as its activity profile, particularly its quantified inhibition of LDL oxidation and modulation of NF-κB, is not a shared class property [1].

N-Acetyldopamine dimer-2: Evidence vs. Analogs


LDL Oxidation Inhibition: A Defined Potency Baseline

N-Acetyldopamine dimer-2 demonstrates a clearly defined and multi-modal inhibition of low-density lipoprotein (LDL) oxidation, a key event in atherogenesis. In a head-to-head comparison within the same study, the parent monomer N-acetyldopamine was found to be significantly less potent. While dimer-2 showed strong, dose-dependent inhibition with well-characterized IC50 values across multiple oxidation systems, the monomer's activity was not quantified at this level [1].

Antioxidant Lipid Peroxidation Atherosclerosis Research

Neuroprotective vs. Anti-inflammatory Activity

A distinct N-acetyldopamine dimer (compound 1) was shown to exhibit enantioselective neuroprotection in SH-SY5Y cells, with only the 1a enantiomer being active (significant protection at 100 µM vs. rotenone-induced toxicity), while the 1b enantiomer was inactive [1]. In contrast, N-Acetyldopamine dimer-2 is characterized by its anti-inflammatory and antioxidant effects in immune cells (RAW264.7 macrophages), where it dose-dependently reduces LPS-induced ROS and NO production [2]. These are different, non-overlapping functional profiles.

Neuroinflammation Immunomodulation Comparative Bioactivity

NF-κB Pathway Inhibition: A Unique Anti-inflammatory Mechanism

N-Acetyldopamine dimer-2 has a well-defined anti-inflammatory mechanism involving the inhibition of NF-κB activation in LPS-stimulated RAW264.7 cells, as demonstrated by Western blot analysis [1]. This contrasts with other NADA dimers, such as 5b, which has been shown to enhance Th1 differentiation (increasing IFN-γ+ cells), indicating a potential immunostimulatory role [2]. This functional divergence highlights that not all NADA dimers are anti-inflammatory.

Inflammation NF-κB Signaling Immunopharmacology

N-Acetyldopamine dimer-2 Research Applications


Atherogenesis & Lipid Peroxidation Assays

Employ N-Acetyldopamine dimer-2 as a characterized inhibitor of LDL oxidation in vitro. The defined IC50 values (1.5 µM for copper-mediated oxidation) provide a reliable benchmark for establishing dose-response relationships and comparing the efficacy of novel antioxidant candidates in cardiovascular research [1].

NF-κB Anti-inflammatory Modeling

Use N-Acetyldopamine dimer-2 as a positive control or tool compound to investigate NF-κB-mediated inflammatory responses in macrophage cell lines (e.g., RAW264.7). Its demonstrated ability to inhibit NF-κB activation, reduce pro-inflammatory cytokine mRNA (IL-6, TNF-α), and suppress NO production makes it a suitable agent for pharmacological validation in inflammation models [1].

Natural Product Reference Standard

Procure N-Acetyldopamine dimer-2 as an authentic reference standard for analytical method development (e.g., HPLC, LC-MS) aimed at the isolation, identification, and quantification of specific NADA dimers from Periostracum Cicadae or other insect-derived natural product mixtures [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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